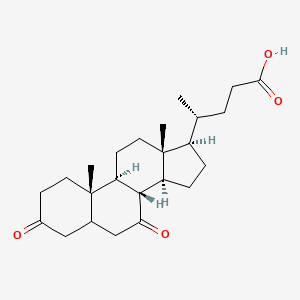

3,7-Dioxocholan-24-oic acid

Description

Contextualization within the Oxo-Bile Acid Landscape

Bile acids are steroidal molecules derived from cholesterol catabolism in the liver. hmdb.ca They are crucial for the digestion and absorption of fats and fat-soluble vitamins. hmdb.ca Within the vast family of bile acids, oxo-bile acids (also called keto-BAs) represent a specific subgroup characterized by one or more oxo (or keto) groups on the steroid nucleus. unibo.it These compounds are primarily formed in the intestine through the metabolic activity of the gut microbiota. unibo.it

The formation of oxo-bile acids occurs when gut bacteria, equipped with enzymes called hydroxysteroid dehydrogenases (HSDHs), oxidize the hydroxyl groups of primary bile acids (like cholic acid and chenodeoxycholic acid) and secondary bile acids (like deoxycholic acid and lithocholic acid). mdpi.comnih.govresearchgate.net 3,7-Dioxocholan-24-oic acid is a prominent example of this process, resulting from the oxidation of hydroxyl groups at both the C-3 and C-7 positions. Oxo-BAs can comprise a significant fraction, approximately 20–30%, of the total bile acids found in human feces, highlighting their quantitative importance in the gut environment. unibo.it

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H36O4 | chemspider.com |

| CAS Number | 28332-53-8 | epa.gov |

| Class | Oxo-Bile Acid | unibo.it |

| Synonyms | 3,7-Diketocholanoic acid | hmdb.ca |

Academic Significance as a Unique Bile Acid Metabolite

The academic interest in this compound stems from its status as a direct product of host-microbe co-metabolism. Its presence and concentration levels in biological samples, particularly feces, serve as a functional readout of the metabolic activity of the gut microbiota. unibo.it The conversion of dihydroxy bile acids, such as chenodeoxycholic acid, into this compound is catalyzed by specific bacterial HSDH enzymes. researchgate.net

Research has shown that various bacterial groups within the human gut possess these enzymes. mdpi.com For instance, certain strains of Eggerthella lenta have demonstrated the ability to oxidize bile acids, producing metabolites that include oxo-derivatives. researchgate.net The qualitative and quantitative composition of these oxo-metabolites is closely related to the specific makeup of an individual's gut microbiota. unibo.it This makes this compound and other oxo-BAs valuable subjects in studies aiming to understand the "gut acidic sterolbiome" and its impact on health and disease. nih.gov For example, altered concentrations of fecal oxo-bile acids, including derivatives of deoxycholic acid, have been observed in dogs with chronic enteropathy compared to healthy dogs. mdpi.com

Evolution of Research Perspectives on this compound

The scientific perspective on this compound has evolved significantly over time, paralleling advancements in analytical chemistry and microbiome research.

Early Identification and Synthesis: Initial research focused on the fundamental chemistry and identification of bile acid metabolites. For example, a 1976 study described the synthesis of 7α-hydroxy-3,12-dioxo-5β-cholan-24-oic acid for testing the specificity of a bacterial 7α-hydroxy steroid dehydrogenase enzyme, demonstrating an early interest in oxo-derivatives. nih.gov Later work involved the chemical synthesis of various dihydroxy-5-beta-cholan-24-oic acids to serve as authentic standards for identifying unknown bile acids found in patient serum. nih.gov

Development of Analytical Methods: The ability to accurately detect and quantify complex mixtures of bile acids has been a major driver of research. The development of powerful analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), has been crucial. unibo.iteuropa.eunih.gov These methods allow for the specific identification of molecules like this compound even in complex biological matrices such as feces. unibo.itnih.gov

Microbiome and Biomarker Research: More recent research has shifted focus to the biological role of this compound as a microbial metabolite. Studies now investigate how its production is linked to specific gut bacteria like Eggerthella lenta and Clostridium scindens. researchgate.net Furthermore, the high stability of oxo-bile acids has led to their exploration as specific biomarkers for fecal matter in archaeological investigations, such as in the ruins of Pompeii, where they were found to be more specific indicators of human fecal input than other common sterols. unibo.it

| Era | Research Focus | Key Findings/Developments | Source |

|---|---|---|---|

| 1970s | Enzymology and Synthesis | Synthesis of oxo-bile acids to study bacterial enzyme specificity. | nih.gov |

| 1980s | Clinical Identification | Use of synthetic standards to identify unknown bile acids in clinical samples. | nih.gov |

| 2010s-Present | Microbiome Interaction & Biomarkers | Identification of specific gut bacteria that produce oxo-BAs; use of oxo-BAs as stable fecal markers in archaeology. | unibo.itresearchgate.net |

| Ongoing | Advanced Analytics | Application of LC-MS for detailed quantification of oxo-bile acids in the "gut acidic sterolbiome". | unibo.itnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17-,18+,19+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKJGQHLHXYEF-LXLZRLDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951025 | |

| Record name | 3,7-Dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28332-53-8 | |

| Record name | 3,7-Dioxocholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028332538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of 3,7 Dioxocholan 24 Oic Acid

Endogenous Formation from Precursor Bile Acids

3,7-Dioxocholan-24-oic acid is endogenously formed from primary bile acids that are synthesized in the liver and secreted into the intestine. nih.govnih.gov The most direct precursor is chenodeoxycholic acid (CDCA), which possesses hydroxyl groups at the C-3 and C-7 positions, the precise locations for the oxidative transformation that defines this compound. nih.govresearchgate.net This conversion is a pivotal step in the broader network of bile acid metabolism, which creates a diverse pool of secondary bile acids that act as signaling molecules in the host. nih.govfrontiersin.org

The synthesis of this compound from its dihydroxy precursors is an enzymatic process of oxidation. nih.govmdpi.com This biotransformation is catalyzed by a specific class of enzymes that are abundant in the gut microbiota.

The key enzymes responsible for the formation of this compound are hydroxysteroid dehydrogenases (HSDHs). nih.govunite.it These enzymes catalyze the reversible, NAD(P)(H)-dependent oxidation of hydroxyl groups on the steroid nucleus to form keto groups. mdpi.comresearchgate.nettandfonline.com The formation of this compound from a precursor like chenodeoxycholic acid necessitates the sequential or simultaneous action of both a 3α-HSDH and a 7α-HSDH to oxidize the hydroxyl groups at the C-3 and C-7 positions, respectively. nih.govresearchgate.net Studies have shown that the formation of 3,7-dioxocholanoic acid from CDCA proceeds through an intermediate, 7-oxolithocholic acid (3α-hydroxy-7-oxo-5β-cholan-24-oic acid), indicating a stepwise oxidation process. nih.gov

Table 1: Key Hydroxysteroid Dehydrogenases (HSDHs) in this compound Formation

| Enzyme | Function | Substrate Position | Precursor Example |

|---|---|---|---|

| 3α-HSDH | Oxidizes a 3α-hydroxyl group to a 3-keto group. | C-3 | Chenodeoxycholic acid |

| 7α-HSDH | Oxidizes a 7α-hydroxyl group to a 7-keto group. | C-7 | Chenodeoxycholic acid |

HSDH-catalyzed reactions are highly stereospecific, meaning they act on hydroxyl groups with a particular spatial orientation (alpha or beta). nih.govmdpi.com The formation of this compound from the primary bile acid chenodeoxycholic acid involves the oxidation of the 3α- and 7α-hydroxyl groups. nih.govresearchgate.net This conversion into a stable oxo-bile acid is a critical intermediate step in the epimerization of bile acids, where the stereochemistry of a hydroxyl group is inverted (e.g., from 7α to 7β). nih.govunite.itresearchgate.net The creation of the "dioxo" intermediate is therefore central to the diversification of the bile acid pool by the gut microbiota.

The human gut is populated by a dense and diverse microbial community that possesses a vast enzymatic repertoire far exceeding that of the host. frontiersin.orgunite.itasm.org A key function of this microbiota is the biotransformation of primary bile acids into a wide array of secondary bile acids, including oxo-bile acids like this compound. frontiersin.orgasm.org

Several bacterial species residing in the human gut have been identified as key contributors to the oxidation of bile acids. Research has explicitly demonstrated that Eggerthella lenta, an anaerobic, non-spore-forming Gram-positive bacillus, produces 3,7-dioxocholanoic acid from chenodeoxycholic acid. nih.govresearchgate.netnih.gov Other bacterial genera known for their potent bile acid-oxidizing capabilities include Ruminococcus, Clostridium, Bacteroides, and Eubacterium. nih.govfrontiersin.orgmdpi.comasm.org One study noted the detection of 3,7-dioxo-CDCA during experiments involving enzymes from Clostridium scindens, a species renowned for its role in secondary bile acid formation. tandfonline.com

Table 2: Bacterial Strains Involved in Bile Acid Oxidation

| Bacterial Genus/Species | Phylum | Known Role in Bile Acid Metabolism | Direct Production of this compound |

|---|---|---|---|

| Eggerthella lenta | Actinobacteria | Oxidation and epimerization via HSDHs. asm.orgbiorxiv.org | Yes nih.govresearchgate.net |

| Ruminococcus | Firmicutes | Oxidation and epimerization. frontiersin.orgasm.org | Implicated |

| Clostridium | Firmicutes | Dehydroxylation, oxidation, and epimerization. frontiersin.orgresearchgate.net | Implicated tandfonline.com |

| Bacteroides | Bacteroidetes | Oxidation and epimerization. frontiersin.orgmdpi.com | Implicated |

| Eubacterium | Firmicutes | Oxidation and epimerization. frontiersin.orgmdpi.com | Implicated |

Role of the Gut Microbiota in Biogenesis

Specific Bacterial Strains and Their Contributions

Further Metabolic Conversions of this compound

Following its formation, this compound is subject to further metabolic processing. The primary routes of its conversion involve reduction of its two ketone groups and subsequent conjugation. Studies in various animal models, including rats, hamsters, guinea pigs, and rabbits with biliary fistulas, have shown that after intestinal absorption, the majority of administered this compound is rapidly metabolized. nih.gov The main metabolites produced are 7-ketolithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. nih.gov

The proportion of these metabolites can vary significantly between species. For instance, in hamsters and guinea pigs, chenodeoxycholic acid is the more prominent metabolite, whereas in rats and rabbits, the formation of ursodeoxycholic acid is favored. nih.gov In rats, the metabolic pathway extends further, with the resulting dihydroxy bile acids being converted into α- and β-muricholic acids. nih.gov A minor portion of this compound is excreted into the bile unchanged, in both conjugated and unconjugated forms. nih.gov

Table 1: Major Metabolic Products of this compound

| Metabolite | Chemical Name | Type of Conversion |

|---|---|---|

| 7-Ketolithocholic Acid | 3α-Hydroxy-7-oxo-5β-cholan-24-oic acid | Reduction (at C3) |

| Chenodeoxycholic Acid | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | Reduction (at C3 and C7) |

| Ursodeoxycholic Acid | 3α,7β-Dihydroxy-5β-cholan-24-oic acid | Reduction (at C3 and C7) |

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Conjugation is a critical step in the metabolism of bile acids, increasing their water solubility and facilitating their excretion. For this compound and its metabolites, the primary conjugation pathway observed in animal studies is amidation with amino acids. nih.gov

Specifically, in hamsters and guinea pigs, the biliary metabolites are predominantly conjugated with either taurine (B1682933) or glycine (B1666218). nih.gov In rats, the metabolites are conjugated exclusively with taurine, while in rabbits, glycine conjugates are the sole metabolites recovered. nih.gov While direct glucuronidation or sulfation of this compound is not a major reported pathway, it is plausible that its reduced, hydroxylated metabolites, such as chenodeoxycholic acid and ursodeoxycholic acid, can undergo these phase II reactions. The presence of hydroxyl groups on these reduced forms makes them suitable substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), enzymes that catalyze glucuronidation and sulfation, respectively.

Epimerization and Secondary Redox Reactions

The ketone groups at positions C-3 and C-7 make this compound a key substrate for stereospecific redox reactions, catalyzed by hydroxysteroid dehydrogenases (HSDHs). smolecule.com These enzymes facilitate the interconversion between keto and hydroxyl groups.

The reduction of the 7-oxo group can result in two different epimers: the 7α-hydroxy configuration, yielding chenodeoxycholic acid, or the 7β-hydroxy configuration, yielding ursodeoxycholic acid. nih.gov This conversion of a ketone to a hydroxyl group with a specific stereochemistry is a form of epimerization. The process is reversible and is significantly influenced by gut microbiota. mdpi.com For example, certain gut bacteria possess 7α-HSDH and 7β-HSDH enzymes that can interconvert primary bile acids through 7-keto intermediates. ebi.ac.uk

Similarly, the 3-oxo group is typically reduced to a 3α-hydroxyl group. The epimerization at the C-3 position is also possible via a keto-intermediate. The formation of iso-ursodeoxycholic acid (3β,7β-dihydroxy-5β-cholan-24-oic acid) from ursodeoxycholic acid has been shown to proceed through the intermediate 3-oxo-7β-hydroxy-5β-cholan-24-oic acid, highlighting the role of these keto-bile acids in generating bile acid diversity. nih.gov Both hepatic microsomal enzymes and intestinal bacterial enzymes are implicated in these epimerization reactions. nih.gov

Regulation of this compound Homeostasis in Biological Systems

The homeostasis of the entire bile acid pool, including intermediates like this compound, is tightly regulated to ensure efficient lipid digestion while preventing cellular toxicity from excessive bile acid accumulation. This regulation is primarily achieved through the enterohepatic circulation and the activity of nuclear receptors. hmdb.ca

Molecular and Cellular Mechanisms of Action of 3,7 Dioxocholan 24 Oic Acid

Interactions with Nuclear Receptors and Transcriptional Regulation

The compound 3,7-Dioxocholan-24-oic acid, a derivative of bile acid, exerts its biological effects in part through interactions with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. aginganddisease.org These interactions are crucial in the homeostasis of bile acids, lipids, and glucose. aginganddisease.org

Farnesoid X Receptor (FXR) Ligand Activity

The farnesoid X receptor (FXR) is a key nuclear receptor primarily expressed in the liver and intestines. It plays a pivotal role in regulating the synthesis and enterohepatic circulation of bile acids. aginganddisease.org

Agonistic and Antagonistic Modulations

While chenodeoxycholic acid is the most potent endogenous ligand for FXR, various bile acid derivatives can modulate its activity. frontiersin.org The nature of the interaction of this compound with FXR, whether agonistic or antagonistic, is a subject of ongoing research. The specific structural features of this compound, particularly the ketone groups at the 3 and 7 positions, influence its binding affinity and subsequent functional effects on FXR. smolecule.com The activation of FXR by an agonist typically leads to the inhibition of bile acid synthesis and promotes their transport, thereby preventing their accumulation to toxic levels in the liver. aginganddisease.org Conversely, an antagonist would block these effects.

Co-regulatory Protein Recruitment

Upon ligand binding, nuclear receptors like FXR undergo a conformational change that facilitates the recruitment of co-regulatory proteins, which can be either co-activators or co-repressors. nih.gov This recruitment is essential for the transcriptional regulation of target genes. nih.gov The specific co-regulators recruited by the this compound-FXR complex would determine the ultimate physiological response. The interaction between the receptor and these co-regulators is often mediated by specific motifs, such as the LxxLL motif in co-activators. nih.gov

Engagement with Other Steroid and Nuclear Receptors (e.g., PXR, VDR)

Beyond FXR, bile acids and their derivatives are known to interact with other nuclear receptors, including the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). oatext.com

Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous compounds. wikipedia.orgnih.gov Some bile acids, particularly lithocholic acid, are known PXR activators. nih.gov The activation of PXR can induce the expression of cytochrome P450 enzymes, such as CYP3A4, which are involved in drug metabolism. wikipedia.orgnih.gov The interaction of this compound with PXR could therefore influence the metabolism of various drugs and endogenous molecules. PXR can also form a heterodimer with the retinoid X receptor (RXR) to regulate gene expression. wikipedia.org

Vitamin D Receptor (VDR): The VDR is a nuclear receptor that is activated by the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3. nih.gov It plays a crucial role in calcium and phosphate (B84403) homeostasis, as well as in cell proliferation and differentiation. biomolther.orgoncotarget.com Certain secondary bile acids have been shown to act as VDR ligands. biomolther.org Like other nuclear receptors, the ligand-bound VDR forms a heterodimer with RXR, which then binds to specific DNA sequences called vitamin D response elements (VDREs) to modulate gene transcription. nih.govmdpi.com The potential interaction of this compound with VDR suggests a possible role in the pathways regulated by this receptor.

Modulation of Membrane Receptors and Transporter Proteins

In addition to nuclear receptors, this compound can also influence cellular function through its interactions with membrane-bound receptors and transporter proteins. smolecule.com

G-protein Coupled Bile Acid Receptor 1 (TGR5) Interactions

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids. oatext.comnih.govnih.gov It is expressed in various tissues, including the gallbladder, brown adipose tissue, and intestine. nih.govmdpi.com

Interactive Data Tables

Table 1: Nuclear Receptor Interactions of this compound and Related Compounds

| Receptor | Ligand(s) | Primary Function | Potential Effect of Interaction |

| FXR | Chenodeoxycholic acid, this compound | Bile acid homeostasis, lipid and glucose metabolism aginganddisease.org | Modulation of bile acid synthesis and transport |

| PXR | Lithocholic acid, various xenobiotics nih.gov | Detoxification of xenobiotics and endogenous compounds wikipedia.org | Induction of drug-metabolizing enzymes |

| VDR | 1,25-dihydroxyvitamin D3, secondary bile acids biomolther.org | Calcium and phosphate homeostasis, cell differentiation biomolther.orgoncotarget.com | Regulation of VDR target genes |

Table 2: Membrane Receptor Interactions of this compound

| Receptor | Ligand(s) | Signaling Pathway | Potential Physiological Effect |

| TGR5 (GPBAR1) | Lithocholic acid, various bile acids frontiersin.orgnih.gov | G-protein coupled, cAMP activation mdpi.com | Regulation of energy expenditure, glucose metabolism, gallbladder filling nih.govmdpi.com |

Regulation of Bile Acid Uptake and Efflux Transporters

The movement of bile acids, including this compound, between the liver and the intestine is a tightly controlled process mediated by specific transport proteins. uzh.ch Research suggests that this compound may influence the expression of transporters responsible for bile acid uptake in intestinal cells. smolecule.com In the liver, the sodium taurocholate cotransporting polypeptide (NTCP) is the primary transporter for taking up bile acids from the blood, while the bile salt export pump (BSEP) is responsible for their excretion into the bile. uzh.chnih.gov In the intestine, the apical sodium-dependent bile acid transporter (ASBT) reabsorbs the majority of bile acids, and the organic solute transporter (OST) facilitates their exit from intestinal cells back into the bloodstream. nih.gov The efficiency of this enterohepatic circulation is crucial for maintaining cholesterol and bile acid homeostasis. nih.gov Dysregulation of these transporters can lead to conditions like cholestatic liver disease. nih.gov Studies on various bile acid analogues have shown that modifications at the C-3 and C-7 positions of the steroid nucleus can significantly impact their interaction with and transport by ASBT and NTCP. nih.gov While a range of substitutions at the C-3 position are tolerated, major changes at the C-7 position often result in a loss of active transport. nih.gov This highlights the structural specificity required for recognition by these transporters.

Interactive Table: Key Transporters in Enterohepatic Circulation of Bile Acids

| Transporter | Location | Function |

| NTCP (SLC10A1) | Hepatocyte (Basolateral membrane) | Uptake of bile acids from blood into the liver. uzh.ch |

| BSEP (ABCB11) | Hepatocyte (Canalicular membrane) | Efflux of monovalent bile acids from liver into bile. uzh.ch |

| MRP2 (ABCC2) | Hepatocyte (Canalicular membrane) | Efflux of divalent and conjugated bile acids into bile. uzh.ch |

| ASBT (SLC10A2) | Ileal Enterocyte (Apical membrane) | Reabsorption of bile acids from the intestinal lumen. nih.govnih.gov |

| OSTα/OSTβ | Ileal Enterocyte (Basolateral membrane) | Efflux of bile acids from the intestine into portal blood. uzh.ch |

Enzymatic Regulation and Metabolic Pathway Interventions

Influence on Cholesterol and Bile Acid Synthesis Enzymes

This compound, as a bile acid, is intrinsically linked to the metabolic pathways of cholesterol. Bile acid synthesis is the main route for cholesterol catabolism, involving a complex series of enzymatic reactions in the liver. frontiersin.org The conversion of cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid is a multi-step process requiring at least 17 different enzymes. frontiersin.org This process includes modifications to the steroid core and shortening of the side chain. frontiersin.org

Key enzymes in the "classic" or "neutral" pathway of bile acid synthesis include cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step, and sterol 12α-hydroxylase (CYP8B1). An "acidic" pathway also exists, initiated by sterol 27-hydroxylase (CYP27A1). wikipedia.org The formation of oxo-bile acids, such as this compound, involves the oxidation of hydroxyl groups at specific positions on the bile acid structure, a reaction catalyzed by hydroxysteroid dehydrogenases. frontiersin.org Furthermore, the enzyme Δ4-3-oxosteroid-5β-reductase (AKR1D1) is crucial, and its deficiency can lead to an accumulation of 3-oxo-Δ4 bile acids. nih.gov

Impact on Lipid and Glucose Metabolism Enzymes

The influence of bile acids extends beyond cholesterol metabolism to the broader regulation of lipid and glucose homeostasis. Alterations in lipid metabolism can lead to various health issues, including cardiovascular disease and obesity. biomolther.org Bile acids can affect the synthesis of fatty acids and triglycerides. biomolther.orge-dmj.org

In the context of glucose metabolism, bile acids can modulate key enzymes and pathways. nih.gov For instance, some compounds can influence glucose uptake and utilization by affecting glucose transporters and intracellular signaling pathways. mdpi.com In conditions like diabetes, the activity of hepatic enzymes involved in glycolysis, such as glucokinase and pyruvate (B1213749) kinase, can be significantly altered. nih.gov The regulation of these enzymes is complex and can be influenced by various factors, including the levels of different fatty acids and their derivatives. nih.gov While direct studies on the specific effects of this compound on these enzymes are limited, its role as a metabolic regulator suggests potential interactions.

Cellular Signaling Cascade Modulation in Preclinical Models

Effects on Inflammatory Signaling Pathways

Bile acids are increasingly recognized as signaling molecules that can modulate inflammatory pathways. unibo.it Some secondary bile acid derivatives have been shown to influence the balance between regulatory T cells (Treg) and pro-inflammatory TH17 cells. biorxiv.org This suggests a role for specific bile acids in regulating immune responses. While direct evidence for this compound's effect on specific inflammatory signaling cascades is still emerging, its structural similarity to other bioactive bile acids points to a potential for such activity. unibo.it

Modulation of Apoptotic and Proliferative Pathways

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. frontiersin.org The apoptotic process is controlled by a complex network of signaling pathways, broadly categorized as intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated). frontiersin.orgmdpi.com Both pathways converge on the activation of caspases, which are the executioners of cell death. mdpi.com The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway by controlling mitochondrial permeability. frontiersin.org

Several studies have shown that certain bile acid derivatives can induce apoptosis in cancer cells. researchgate.net For example, some synthetic derivatives of chenodeoxycholic acid have demonstrated pro-apoptotic activity in various human cancer cell lines. researchgate.net The mechanisms often involve the modulation of the Bcl-2 family proteins, leading to the activation of caspases. nih.gov Furthermore, some bile acid derivatives can suppress cell proliferation by interfering with key signaling pathways like the PI3K/Akt/mTOR pathway. nih.gov Although specific studies on the direct effects of this compound on these pathways are not extensively detailed in the provided results, the known pro-apoptotic and anti-proliferative activities of structurally related bile acids suggest that it may exert similar effects.

Interactive Table: Key Proteins in Apoptotic Pathways

| Protein Family/Protein | Role in Apoptosis |

| Bcl-2 Family | Regulators of the intrinsic pathway. frontiersin.org |

| - Bcl-2, Bcl-xL | Anti-apoptotic. |

| - Bax, Bak | Pro-apoptotic, promote mitochondrial permeability. frontiersin.org |

| - Bad, Bid, Bim, Puma, Noxa | BH3-only proteins, pro-apoptotic initiators. frontiersin.orgmdpi.com |

| Caspases | Cysteine proteases that execute apoptosis. |

| - Caspase-8, -9, -10 | Initiator caspases. mdpi.com |

| - Caspase-3, -6, -7 | Executioner caspases. mdpi.com |

| p53 | Tumor suppressor that can induce apoptosis. mdpi.com |

Biological Roles and Preclinical Physiological Significance of 3,7 Dioxocholan 24 Oic Acid

Hepatic Metabolism and Function in Animal Models

3,7-Dioxocholan-24-oic acid, as a member of the bile acid family, is central to hepatic function. Bile acids are synthesized in the liver from cholesterol and are critical for maintaining metabolic balance. smolecule.complos.org

Regulation of Hepatic Lipid and Cholesterol Homeostasis

The liver is the primary site for maintaining cholesterol homeostasis through a balance of biosynthesis, uptake, and degradation into bile acids. nih.gov this compound is involved in this regulatory network. smolecule.com The conversion of cholesterol to bile acids is a major pathway for cholesterol elimination from the body. plos.org This process is tightly regulated by a sophisticated feedback mechanism involving nuclear receptors.

Bile acids, upon returning to the liver via the enterohepatic circulation, can activate the farnesoid X receptor (FXR). nih.gov Activated FXR represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. plos.orgnih.govnih.gov This feedback loop is crucial for preventing the excessive accumulation of bile acids and maintaining cholesterol balance. hmdb.ca Research indicates that this compound may influence cholesterol levels by modulating the synthesis and uptake of cholesterol in the liver. smolecule.com

Table 1: Key Proteins in Hepatic Cholesterol and Bile Acid Homeostasis

| Protein | Function | Role in Homeostasis |

|---|---|---|

| CYP7A1 | Rate-limiting enzyme in the classic bile acid synthesis pathway. plos.orgnih.gov | Converts cholesterol into 7α-hydroxycholesterol, initiating bile acid production. Its expression is feedback-inhibited by bile acids via FXR. nih.gov |

| FXR | Nuclear receptor activated by bile acids. nih.gov | Acts as a primary sensor for bile acid levels, regulating genes involved in their synthesis, transport, and metabolism to maintain homeostasis. nih.govnih.gov |

| SREBP2 | Transcription factor regulating cholesterol synthesis genes. nih.gov | Activated when cellular cholesterol is low, increasing the expression of genes like HMG-CoA reductase to boost cholesterol production. nih.gov |

| LDLr | Low-density lipoprotein receptor. | Mediates the uptake of LDL cholesterol from the circulation into hepatocytes, clearing cholesterol from the blood. nih.gov |

| HMGR | HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov | Catalyzes the conversion of HMG-CoA to mevalonate, a key step in producing cholesterol within the cell. |

This table provides an overview of key proteins involved in the regulation of cholesterol and bile acid metabolism in the liver.

Influence on Bile Flow Dynamics and Cholestasis Mechanisms (preclinical)

Bile flow is an essential liver function driven primarily by the secretion of bile acids into the bile canaliculi. abdominalkey.com Cholestasis, the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within hepatocytes, causing liver injury. nih.govnih.govabdominalkey.com Research suggests that derivatives of this compound might offer protective effects against conditions like cholestasis. smolecule.com

In preclinical models of cholestasis, the liver activates protective mechanisms to mitigate bile acid toxicity. These include the upregulation of alternative efflux transporters on the basolateral membrane of hepatocytes, such as MRP3 and MRP4, which pump bile acids back into the sinusoidal blood for subsequent renal elimination. nih.gov Furthermore, nuclear receptors like FXR, PXR, and CAR are activated by the accumulating bile acids and other metabolites, leading to a coordinated response that suppresses bile acid synthesis and promotes their detoxification and excretion. nih.govnih.gov Conversely, conditions like estrogen-induced cholestasis have been linked to the impaired function and expression of key canalicular transporters, including the Bile Salt Export Pump (BSEP) and MRP2, which are critical for secreting bile acids from the liver. frontiersin.org

Table 2: Key Hepatic Transporters in Bile Flow and Cholestasis

| Transporter | Location | Function | Role in Cholestasis |

|---|---|---|---|

| BSEP (ABCB11) | Canalicular Membrane | Primary transporter for monovalent bile salts into bile. researchgate.net | Inhibition or deficiency leads to severe cholestasis. Expression can be paradoxically maintained or increased due to FXR activation. abdominalkey.com |

| MRP2 (ABCC2) | Canalicular Membrane | Transports a variety of organic anions, including conjugated bilirubin (B190676) and divalent bile salts. frontiersin.org | Function can be impaired by drugs and estrogens, contributing to cholestasis. frontiersin.org |

| NTCP (SLC10A1) | Basolateral Membrane | Main transporter for uptake of conjugated bile acids from portal blood into hepatocytes. | Expression is down-regulated during cholestasis to limit bile acid uptake and protect hepatocytes. frontiersin.org |

| MRP3 (ABCC3) | Basolateral Membrane | Efflux transporter for bile acids and other organic anions into blood. | Upregulated during cholestasis as a compensatory mechanism to reduce hepatic bile acid accumulation. nih.gov |

| MRP4 (ABCC4) | Basolateral Membrane | Efflux transporter for bile acids and other organic anions into blood. | Upregulated during cholestasis, working in concert with MRP3 to provide an alternative exit route for bile acids. nih.gov |

This table summarizes the roles of major hepatic transporters in managing bile acid flux under normal and cholestatic conditions.

Intestinal Homeostasis and Microbiome Cross-talk in Research

The gut is a dynamic environment where host physiology, the intestinal barrier, and the microbiome are in constant communication. As a bile acid, this compound participates in this complex interplay.

Impact on Intestinal Barrier Integrity (in vitro/animal models)

The intestinal barrier is a selective interface that absorbs nutrients while restricting the passage of harmful luminal contents. nih.govdovepress.com This barrier's integrity is paramount for maintaining intestinal and systemic health. dovepress.com In vitro studies frequently use cell lines like Caco-2, which form polarized monolayers with tight junctions, to model the intestinal epithelium and assess barrier function. frontiersin.orgmdpi.com Permeability is often measured by tracking the passage of fluorescent probes of varying sizes. mdpi.com

Metabolites produced by the gut microbiota are known to have significant effects on the integrity of this barrier. nih.gov For instance, the short-chain fatty acid butyrate, a product of fiber fermentation by gut bacteria, is a key energy source for colonocytes and has been shown in cell culture experiments to enhance intestinal barrier function. nih.gov While bile acids are known to be potent signaling molecules in the gut, specific research directly investigating the impact of this compound on intestinal barrier integrity in these models is not extensively documented in the provided search results.

Reciprocal Interactions with Gut Microbiota Composition

A bidirectional relationship exists between the gut microbiota and xenobiotics, including bile acids. cam.ac.ukmdpi.com Gut microbes possess a vast enzymatic capacity that allows them to chemically modify bile acids, altering their structure and biological activity. cam.ac.uknih.gov A primary example of this is the conversion of primary bile acids, such as cholic acid and chenodeoxycholic acid, into more toxic secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) through processes like 7α-dehydroxylation. nih.gov

Conversely, bile acids themselves can shape the composition and function of the gut microbial community. mdpi.comfrontiersin.org They exert antimicrobial effects and can influence the balance between beneficial and pathogenic bacteria, thereby acting as important regulators of the gut ecosystem. mdpi.commdpi.com As a bile acid, this compound is an active participant in this reciprocal cross-talk, both being a target for microbial metabolism and a factor that influences microbial populations.

Table 3: Examples of Gut Microbial Interactions with Bile Acids

| Interaction Type | Description | Key Microbial Players/Enzymes | Consequence |

|---|---|---|---|

| Biotransformation by Microbiota | Gut bacteria modify the structure of bile acids that enter the intestine. | Bacteria possessing bile salt hydrolase (BSH) and 7α-dehydroxylase enzymes. nih.gov | Deconjugation of conjugated bile acids; conversion of primary to secondary bile acids (e.g., LCA, DCA), altering the signaling properties and toxicity of the bile acid pool. nih.gov |

This table illustrates the two-way interaction between bile acids and the gut microbiota.

Systemic Metabolic Regulation in Experimental Systems

The influence of bile acids extends beyond the enterohepatic system to the regulation of whole-body metabolism. They function as systemic signaling molecules, modulating pathways involved in lipid, glucose, and energy homeostasis. smolecule.complos.org This systemic regulation is largely mediated through the activation of nuclear receptors like FXR not only in the liver and intestine but also in other metabolic tissues. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butyrate |

| Chenodeoxycholic acid (CDCA) |

| Cholic acid (CA) |

| Cholesterol |

| Deoxycholic acid (DCA) |

| Estradiol (B170435) (E2) |

| Estriol |

| Estrone |

| 17α-ethinyl estradiol (EE) |

| Glycocholic acid (GCA) |

| Glycine (B1666218) chenodeoxycholic acid (GCDCA) |

| Glyuroursodeoxycholic acid (GUDCA) |

| 7α-hydroxycholesterol |

| Lithocholic acid (LCA) |

| Taurocholic acid (TCA) |

| Taurohyodeoxycholic acid (THDCA) |

Glucose Homeostasis and Insulin (B600854) Sensitivity in Preclinical Studies

Emerging preclinical evidence suggests a potential role for certain bile acid derivatives in the regulation of glucose metabolism. While direct studies on this compound are limited, related compounds have demonstrated effects on glucose homeostasis and insulin sensitivity in animal models.

Mild metabolic acidosis has been linked to impaired peripheral insulin action. nih.gov Epidemiological findings suggest an association between markers of metabolic acid load and insulin resistance, as well as impaired glycemic control. nih.gov This is thought to occur through interference with intracellular insulin signaling pathways. nih.gov In the context of obesity, insulin resistance is characterized by the impaired ability of insulin to suppress glucose production in the liver and to stimulate glucose uptake in adipose tissue and muscle. frontiersin.org

Research on compounds with similar structures to this compound has provided insights into potential mechanisms. For instance, the triterpenoid (B12794562) 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid methyl ester (CDDO-Me) has been shown to improve glucose tolerance and insulin sensitivity in diabetic mouse models. nih.gov This effect is attributed to enhanced insulin action, leading to increased glucose disposal in peripheral tissues, particularly skeletal muscle. nih.gov Mechanistically, CDDO-Me activates AMP-activated protein kinase (AMPK) in muscle and liver. nih.gov The activation of AMPK is a key event, as it can lead to the downregulation of genes involved in fat production, suppression of glucose production, and an increase in glucose uptake. nih.gov

Furthermore, studies with sulforaphane (B1684495) (SFN), another compound investigated for its metabolic effects, have shown that it can improve glucose tolerance and reduce liver glucose production in diabetic mice. mdpi.com These effects are linked to the activation of the Nrf2 signaling pathway. mdpi.com In insulin-resistant cells, SFN has been observed to enhance glucose uptake and glycogen (B147801) levels by modulating the insulin signaling pathway. mdpi.com

While these findings are promising, it is important to note that interventional studies on the direct impact of some related compounds on glucose metabolism have yielded mixed results. For example, some studies involving alkali supplementation to counteract metabolic acid load did not find significant metabolic effects. nih.gov

Table 1: Effects of Related Compounds on Glucose Homeostasis in Preclinical Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| CDDO-Me | Diet-induced diabetic mice, Leprdb/db mice | Improved glucose tolerance and insulin sensitivity, increased muscle-specific glucose uptake, activated AMPK. | nih.gov |

| Sulforaphane (SFN) | HFD-induced diabetic mice | Improved glucose tolerance, reduced hepatic glucose production, activated Nrf2 signaling. | mdpi.com |

| Alkali (KHCO3) | Healthy postmenopausal women | Reduced urinary nitrogen excretion, but no significant direct effects on glucose metabolism variables were the primary focus. | nih.gov |

Adipose Tissue Biology and Energy Expenditure (in vitro/animal models)

The biology of adipose tissue and its role in energy expenditure are critical components of metabolic health. Preclinical studies on various compounds have shed light on the intricate mechanisms governing these processes.

In the context of exercise, both eccentric and concentric training in rats have been shown to induce beneficial changes in adipose tissue. nih.gov Specifically, eccentric exercise led to increased mRNA levels of adiponectin, leptin, lipases, and Glut4 in adipose tissue, suggesting significant metabolic adaptations. nih.gov This form of exercise was also associated with a decrease in arachidonic acid in adipose tissue. nih.gov These findings indicate that physical activity can beneficially modify the fatty acid profile and the expression of key genes related to metabolism and insulin sensitivity in fat tissue. nih.gov

The composition of dietary fatty acids also plays a role in energy expenditure. However, a study in healthy men found that short-term exposure to high-fat diets rich in either monounsaturated or saturated fatty acids did not significantly alter 24-hour energy expenditure or resting metabolic rate. nih.gov

From a molecular perspective, long-chain fatty acids (LCFAs) influence adipose tissue metabolism through various mechanisms. jomes.org For instance, certain eicosanoids derived from n-6 and n-3 fatty acids have distinct effects on fat tissue metabolism. jomes.org The expression of glucose transporter 4 (GLUT4) and the insulin receptor increases as adipocytes differentiate, making them more sensitive to insulin. jomes.org

Furthermore, transient overexpression of Vascular Endothelial Growth Factor A (VEGF-A) in the adipose tissue of mice on a high-fat diet has been shown to stimulate lipolysis and browning of fat tissue. biorxiv.org This process appears to be mediated by the activation of the sympathetic nervous system, leading to increased norepinephrine (B1679862) levels and activation of the β3-adrenoceptor pathway. biorxiv.org The result is enhanced energy expenditure. biorxiv.org

Table 2: Factors Influencing Adipose Tissue Biology and Energy Expenditure in Preclinical Models

| Factor | Model | Key Findings | Reference |

|---|---|---|---|

| Eccentric Exercise | Rats | Increased adiponectin, leptin, lipases, and Glut4 mRNA levels in adipose tissue. | nih.gov |

| Dietary Fatty Acid Composition | Healthy Men | No significant difference in 24-hour energy expenditure between diets rich in monounsaturated or saturated fatty acids. | nih.gov |

| VEGF-A Overexpression | Mice (High-Fat Diet) | Stimulated lipolysis and browning of adipose tissue, leading to enhanced energy expenditure via sympathetic nervous system activation. | biorxiv.org |

Immunomodulatory and Anti-inflammatory Effects in Research Models

The potential for natural compounds to modulate the immune system and exert anti-inflammatory effects is a significant area of preclinical research. Various research models have been employed to investigate these properties.

In a dinitrochlorobenzene (DNCB)-induced atopic dermatitis animal model, treatment with asiatic acid was found to decrease the formation of skin lesions and other characteristics of atopic dermatitis, such as ear thickness and mast cell infiltration. nih.gov Asiatic acid also downregulated the mRNA expression of Th1- and Th2-related cytokines, including TNF-α, IL-1β, IL-4, and IL-6. nih.gov Furthermore, it reduced the protein levels of inflammatory cytokines and suppressed the NF-κB and MAPK signaling pathways. nih.gov

Similarly, braylin (B15695), a natural coumarin, demonstrated concentration-dependent suppressive activity on activated macrophages in vitro, reducing the production of nitrite, IL-1β, TNF-α, and IL-6. plos.org In an in vivo model of paw inflammation, braylin exhibited dose-related antinociceptive and antiedematogenic effects and inhibited the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β. plos.org The mechanism of action for braylin appears to involve the glucocorticoid receptor and inhibition of NF-κB transcriptional activity. plos.org

Other bioactive compounds have also shown promise. Berberine, an alkaloid, can regulate or block the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and regulating the expression of COX-2 through the downregulation of NF-κB and MAPK signaling pathways. mdpi.com Omega-3 fatty acids, such as EPA and DHA, have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com Their anti-inflammatory mechanisms include altering cell membrane composition and inhibiting the pro-inflammatory transcription factor NF-κB. mdpi.com

In a rat model of asthma, an extract of Ocimum basilicum leaves demonstrated immunomodulatory and anti-inflammatory effects by improving pathological changes in the lungs and affecting levels of IL-4, IFN-γ, and IgE. nih.gov

Table 3: Immunomodulatory and Anti-inflammatory Effects of Various Compounds in Research Models

| Compound/Extract | Model | Key Findings | Reference |

|---|---|---|---|

| Asiatic Acid | DNCB-induced atopic dermatitis (animal model) | Decreased skin lesions, downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), suppressed NF-κB and MAPK pathways. | nih.gov |

| Braylin | Activated macrophages (in vitro), Paw inflammation (in vivo) | Reduced production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), increased anti-inflammatory TGF-β, acted via glucocorticoid receptor and NF-κB inhibition. | plos.org |

| Berberine | Various immune-inflammatory models | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-6), regulated COX-2 expression via NF-κB and MAPK pathways. | mdpi.com |

| Omega-3 Fatty Acids | Various inflammatory models | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β), inhibited NF-κB. | mdpi.com |

| Ocimum basilicum Extract | Ovalbumin-induced asthma (rat model) | Improved lung pathology, modulated levels of IL-4 and IFN-γ. | nih.gov |

Neuroendocrine and Central Nervous System Interactions (preclinical investigations)

The interplay between the neuroendocrine system and the central nervous system (CNS) is crucial for maintaining physiological homeostasis, particularly in response to stress. Preclinical investigations have begun to unravel the complex interactions that govern these responses.

The hypothalamic-pituitary-adrenal (HPA) axis, the autonomic nervous system (ANS), and the CNS are intricately linked in orchestrating adaptive physiological responses to stress. nih.gov Stress triggers the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the pituitary to secrete adrenocorticotropic hormone (ACTH). mdpi.com ACTH then acts on the adrenal cortex to increase cortisol secretion. mdpi.com This neuroendocrine cascade has significant immunomodulatory effects. nih.gov

Neuroendocrine tumors (NETs) that metastasize to the brain are a rare but serious condition, highlighting the potential for neuroendocrine processes to directly impact the CNS. frontiersin.org Case reports have described primary neuroendocrine carcinomas within the CNS, though this is an extremely rare occurrence, particularly in children. frontiersin.org

The influence of neuroendocrine systems extends to the pathophysiology of mood disorders. nih.gov The sympathetic nervous system directly innervates the adrenal cortex, which controls the release of glucocorticoids like cortisol. nih.gov These hormones, in turn, influence the ANS-dependent stress responses. nih.gov

Furthermore, neuroendocrine biomarkers such as neuropeptide Y (NPY) and dehydroepiandrosterone (B1670201) (DHEA) are gaining attention for their role in stress resilience. nih.gov DHEA, released with cortisol from the adrenal cortex during stress, may counteract some of the effects of glucocorticoids. nih.gov

Stress also activates various neurotransmitter systems. The serotonergic system, when activated by stress, enhances the interaction between the central and peripheral nervous systems, influencing HPA axis activation and modulating the secretion of stress hormones. mdpi.com Similarly, the dopaminergic system is activated under stress, and dopamine (B1211576) has been shown to modulate the activity of immune cells. mdpi.com

Table 4: Key Neuroendocrine and CNS Interactions in Preclinical Investigations

| System/Factor | Interaction | Significance | Reference |

|---|---|---|---|

| HPA Axis, ANS, CNS | Orchestrate adaptive responses to stress. | Central to stress physiology and immune modulation. | nih.gov |

| Cortisol | Released in response to HPA axis activation. | Modulates immune system function, suppressing inflammation and immune cell activity. | mdpi.com |

| Neuroendocrine Tumors (NETs) | Can metastasize to the CNS. | Demonstrates a direct link between neuroendocrine processes and CNS pathology. | frontiersin.org |

| Serotonergic & Dopaminergic Systems | Activated by stress. | Modulate HPA axis activity and immune cell function. | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid methyl ester (CDDO-Me) |

| Sulforaphane (SFN) |

| Asiatic acid |

| Braylin |

| Berberine |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

| Corticotropin-releasing hormone (CRH) |

| Adrenocorticotropic hormone (ACTH) |

| Cortisol |

| Neuropeptide Y (NPY) |

| Dehydroepiandrosterone (DHEA) |

| Dopamine |

| Arachidonic acid |

| Norepinephrine |

| TGF-β |

| IL-1β |

| IL-4 |

| IL-6 |

| TNF-α |

| IFN-γ |

Advanced Analytical Methodologies for 3,7 Dioxocholan 24 Oic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 3,7-Dioxocholan-24-oic acid. The choice of technique depends on the research objective, whether it is targeted quantification or broad metabolic profiling.

Liquid chromatography coupled with mass spectrometry stands as a powerful and versatile platform for the analysis of this compound. Its high sensitivity and selectivity make it ideal for detecting and quantifying this bile acid in various samples.

For precise quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is frequently employed. This technique offers high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. While specific MRM transitions for this compound are not widely published, the methodology is well-established for related bile acids. For instance, in the analysis of fetal bile acids, ultrarapid chromatography-triple quadrupole mass spectrometry has been utilized with specific MRM parameters. nih.gov This approach allows for the accurate measurement of bile acid concentrations even at low levels.

A representative table illustrating typical MRM parameters for related bile acid analysis is shown below:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fetal Bile Acid 1 | 369.3 | 325.4 | 0.069 | 100 | 23 |

| Fetal Bile Acid 2 | 387.3 | 369.4 | 0.069 | 100 | 19 |

| Data adapted from a study on fetal bile acids, demonstrating the principles of MRM analysis. nih.gov |

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, are invaluable for untargeted metabolomics studies. These methods provide highly accurate mass measurements, enabling the identification of unknown compounds and the comprehensive profiling of metabolites. Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have been successfully used to profile chemical constituents in complex biological samples, including the identification of various bile acid derivatives. nih.govresearchgate.net LC-ESI-TOF (Liquid Chromatography-Electrospray Ionization-Time-of-Flight) has been specifically used to obtain mass spectral data for 3,7-Dioxo-5b-cholan-24-oic acid.

Below is a table summarizing the mass spectrometry data for 3,7-Dioxo-5b-cholan-24-oic acid obtained by LC-ESI-TOF.

| Parameter | Value |

| Compound Name | 3,7-Dioxo-5b-cholan-24-oic acid |

| Molecular Formula | C24H36O4 |

| Exact Mass | 388.26136 |

| Ionization Mode | ESI Negative |

| Instrument Type | LC-ESI-TOF |

| This data is based on publicly available mass spectrometry database records. |

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of bile acids. For volatile or semi-volatile compounds, GC-MS provides excellent separation and structural information. In the context of this compound, which is non-volatile, derivatization is a necessary step to increase its volatility and thermal stability. A common derivatization procedure involves methylation of the carboxylic acid group and silylation of any hydroxyl groups.

Research has shown the utility of GC-MS in identifying related bile acids. For example, the chemical structure of an unknown dihydroxy-5-beta-cholanoic acid was identified by converting it to the corresponding dioxo-cholanoic acid and analyzing it via gas-liquid chromatography-mass spectrometry. nih.gov The mass spectrum of the methyl ester trimethylsilyl (B98337) ether derivative provided characteristic peaks that were crucial for its identification. nih.gov

High-Performance Liquid Chromatography (HPLC) can be coupled with various detectors other than mass spectrometers for the analysis of this compound. While UV detection is challenging due to the lack of a strong chromophore in the molecule, it can be effective at lower wavelengths. A more universal detector suitable for non-chromophoric compounds is the Evaporative Light Scattering Detector (ELSD).

Reverse-phase HPLC with ELSD has been used for the profiling of bile acids in biological samples. researchgate.net Furthermore, HPLC methods developed for similar bile acids, such as ursodeoxycholic acid, can be adapted for this compound. These methods often utilize C18 columns and mobile phases consisting of acetonitrile, methanol (B129727), and a pH-adjusted aqueous buffer. researchgate.net

The following table outlines a typical set of HPLC parameters that could be adapted for the analysis of this compound, based on a method for a related compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Methanol, and pH-adjusted water |

| Flow Rate | 1.0 - 1.6 mL/min |

| Column Temperature | 35 - 45 °C |

| Detection | UV (at low wavelength, e.g., 210 nm) or ELSD |

| These parameters are based on established methods for bile acid analysis. researchgate.netmdpi.com |

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Approaches for Structural Elucidation in Research

Beyond chromatography, various spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its metabolites in a research setting.

Mass spectrometry, particularly with high-resolution capabilities, provides crucial information about the molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS spectra can further help in piecing together the structure.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide some structural information if chromophores are present. For this compound, the ketone groups would result in a weak n-π* transition in the UV region, which can be a useful diagnostic feature. The combined use of UV-Vis, MS/MS, and NMR spectroscopy has been shown to be effective in the complete structural elucidation of complex natural compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals offer insights into the connectivity and stereochemistry of the molecule. For instance, the ¹H NMR spectrum of a related compound, (5β, 6α)-6-ethyl-3,7-dioxo-cholan-24-oic acid, shows characteristic signals for the protons in the cholan skeleton. epo.org These include multiplets in the range of δ=2.34 - 1.80 ppm, a triplet at δ=2.49 ppm, and singlets for the methyl groups at δ=1.33 and δ=0.69 ppm. epo.org The analysis of these signals, often aided by two-dimensional NMR techniques like COSY and NOESY, allows for the complete assignment of the proton resonances. conicet.gov.ar

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. hw.ac.uk The chemical shifts of the carbon atoms are indicative of their chemical environment. For example, the carbonyl carbons at positions 3 and 7 in this compound would be expected to resonate at high ppm values, typically exceeding 200 ppm, which is characteristic of ketone functionalities. hw.ac.uk The carboxylic acid carbon at position 24 would appear in the range of 165 to 180 ppm. hw.ac.uk The natural abundance of ¹³C is low (1.1%), which may necessitate longer acquisition times or more concentrated samples to obtain a good signal-to-noise ratio. hw.ac.uk The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps in distinguishing between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

Table 1: Representative NMR Data for a Related Dioxo-cholan-24-oic Acid Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-23 | 3.51 (m) | - |

| H-5 | 2.76 (m) | - |

| H-8 | 2.49 (t, J = 11.1) | - |

| C-18 | - | 0.69 (s) |

| C-19 | - | 1.33 (s) |

| C-21 | 0.98 (d, J = 6.1) | - |

| C-26/27 | 0.80 (d, J = 7.3) | - |

Data derived from the analysis of (5β, 6α)-6-ethyl-3,7-dioxo-cholan-23-carboxy-24-oic acid. epo.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the strong, sharp absorption bands for the two ketone (C=O) groups at positions 3 and 7. These typically appear in the region of 1680-1750 cm⁻¹. studymind.co.uklibretexts.org The presence of two such groups might lead to a broadened or complex band in this region. Additionally, the carboxylic acid functional group at position 24 gives rise to two distinct absorptions: a very broad O-H stretching band in the range of 2500-3000 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹. studymind.co.uk The C-H stretching vibrations of the steroid nucleus would be observed around 2850-3000 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|

| Carboxylic Acid O-H | 2500-3000 | Strong, Very Broad |

| Ketone C=O (x2) | 1680-1750 | Strong, Sharp |

| Carboxylic Acid C=O | 1700-1760 | Strong, Sharp |

| C-H (Aliphatic) | 2850-3000 | Medium to Strong |

Based on typical IR absorption ranges for organic functional groups. studymind.co.uklibretexts.org

Sample Preparation Strategies for Biological Matrices in Research

The accurate analysis of this compound in biological matrices such as serum, feces, or tissue homogenates requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. windows.netthermofisher.com

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. scioninstruments.com The choice of SPE sorbent and solvent system is crucial for the selective isolation of this compound. scioninstruments.com A common approach involves a "bind and elute" strategy, where the analyte is retained on the sorbent while matrix components are washed away. libretexts.org

For the extraction of bile acids from biological fluids, a reversed-phase SPE cartridge, such as C18, is often employed. unibo.it The general steps for SPE include:

Conditioning: The SPE cartridge is pre-treated with a solvent like methanol followed by water to activate the sorbent. unibo.itnih.gov

Sample Loading: The pre-treated biological sample (e.g., serum diluted with a buffer) is passed through the cartridge. thermofisher.comlibretexts.org

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar interferences. unibo.it

Elution: The retained this compound is eluted with a stronger organic solvent, such as methanol or isopropanol. thermofisher.comunibo.it

The selection of the appropriate SPE sorbent depends on the polarity of the analyte and the matrix. For extracting relatively non-polar compounds like bile acids from a polar matrix like water, a non-polar sorbent is suitable. scioninstruments.com

To improve the sensitivity and chromatographic behavior of this compound, especially for analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization of the carboxylic acid and ketone functional groups is often necessary.

For GC analysis, the carboxylic acid is typically converted to a more volatile ester, such as a methyl or ethyl ester. The ketone groups can be converted to their oxime derivatives. For LC-MS analysis, derivatization can enhance ionization efficiency. For instance, reacting the carboxylic acid with a reagent like 2-picolylamine can lead to derivatives with significantly increased detection responses in electrospray ionization (ESI) mass spectrometry. nih.gov This method has been successfully applied to the analysis of various bile acids in biological samples. nih.gov

Extraction Techniques (e.g., Solid Phase Extraction)

Quantitative Assays and Method Validation in Research Settings

The development of robust and reliable quantitative assays is essential for determining the concentration of this compound in research studies. Method validation ensures that the analytical procedure is accurate, precise, and specific for its intended purpose. europa.eu

Validation of a quantitative assay typically involves assessing several performance characteristics, including:

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with known concentrations of the analyte. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. aphl.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. aphl.org

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification of analytes in complex matrices. researchgate.netnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample. nih.govnih.gov

The internal standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high precision, as this ratio is largely unaffected by variations in sample preparation and instrument response. nih.gov IDMS methods are often used as reference methods for the certification of reference materials. researchgate.net The use of IDMS can significantly reduce the impact of interfering compounds and improve the reproducibility of the quantification. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA) Development for Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) represents a sensitive and high-throughput method for the detection and quantification of specific molecules within biological samples. While research into ELISAs for a broad range of bile acids is established, the development of a highly specific assay for this compound presents unique considerations. The principle of such an assay would likely be based on a competitive immunoassay format, given the small size of the target molecule.

In a typical competitive ELISA for a small molecule like a bile acid, a known amount of the target molecule (or a derivative) is immobilized on a microplate well. A specific antibody that recognizes the target molecule is then introduced into the well along with the sample containing an unknown amount of the same molecule. The free molecule in the sample competes with the immobilized molecule for binding to the limited amount of antibody. The amount of antibody that binds to the immobilized molecule is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction. The signal generated is inversely proportional to the concentration of the target molecule in the sample.

The development of a robust ELISA for this compound would necessitate the production of either monoclonal or polyclonal antibodies with high affinity and specificity for this particular bile acid. This involves synthesizing a hapten by coupling this compound to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response in an animal model.

A significant challenge in the development of immunoassays for bile acids is the potential for cross-reactivity with other structurally similar bile acids. nih.gov The specificity of the antibody is paramount for the accurate quantification of this compound in complex biological matrices where numerous other bile acids are present. For instance, a patent for a method of measuring serum bile acids by ELISA detailed the cross-reactivity of antibodies raised against different primary bile acids. google.com

To illustrate the specificity of bile acid antibodies, the following table presents hypothetical cross-reactivity data for an antibody developed against a specific bile acid, based on the type of data that would be generated during assay development.

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Cholic Acid | < 5 |

| Chenodeoxycholic Acid | < 5 |

| Deoxycholic Acid | < 2 |

| Lithocholic Acid | < 1 |

| Ursodeoxycholic Acid | < 1 |

| This table is for illustrative purposes and does not represent actual experimental data for a this compound specific ELISA. |

Research on indirect competitive ELISAs (icELISA) for the determination of total bile acids has utilized a combination of multiple monoclonal antibodies to achieve broad reactivity against the major bile acid components. rsc.orgrsc.org One such study reported a linear range of detection between 0.2875 and 9.2 μmol L−1, with an IC50 value of 1.85 μmol L−1 for total bile acids. rsc.org While not specific to this compound, these findings demonstrate the feasibility and sensitivity of the ELISA platform for bile acid analysis. rsc.orgrsc.org The development of a highly specific monoclonal antibody would be a critical step in establishing a dedicated ELISA for this compound for research applications, enabling its precise measurement in various biological contexts.

Synthetic Chemistry and Chemical Biology Approaches with 3,7 Dioxocholan 24 Oic Acid

De Novo Synthesis and Derivatization Strategies in the Laboratory

The laboratory synthesis of 3,7-Dioxocholan-24-oic acid and its derivatives relies on the precise modification of readily available bile acid precursors, such as cholic acid. These strategies involve controlled chemical reactions to introduce the desired functional groups at specific positions on the steroid nucleus. Key approaches include regioselective oxidation and reduction, biocatalytic methods, and the introduction of isotopic labels for analytical purposes.

Regioselective Oxidation and Reduction Methodologies

Regioselective reactions are fundamental to the synthesis of this compound, as they allow for the specific targeting of the hydroxyl groups at the C-3 and C-7 positions of the cholane (B1240273) skeleton for oxidation, without altering other parts of the molecule. smolecule.com

One common method involves the use of oxidizing agents that exhibit selectivity for certain hydroxyl groups based on their steric and electronic environments. For example, o-iodoxybenzoic acid (IBX) has been utilized for the regioselective oxidation of cholic acid. scilit.com Another traditional approach is the use of potassium dichromate in acetic acid, which can selectively oxidize the 7α-hydroxyl group of cholic acid to yield 3α,12α-dihydroxy-7-keto-5β-cholanic acid. smolecule.com The selective oxidation of the C-3 hydroxyl group of methyl cholate (B1235396) can be achieved using silver carbonate (Ag₂CO₃) impregnated on Celite in boiling toluene, which forms methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. nih.gov To achieve the desired 3,7-dioxo structure, a starting material like chenodeoxycholic acid (which has hydroxyl groups at the 3α and 7α positions) can be oxidized. For instance, treatment with chromium trioxide (CrO₃) in acetic acid can convert chenodeoxycholic acid into this compound. lookchem.com

Conversely, selective reduction methodologies are employed to convert keto-bile acids into specific hydroxylated derivatives. The presence of ketone groups at the C-3 and C-7 positions in this compound allows for reduction reactions to yield dihydroxy derivatives. smolecule.com A highly efficient method for the reduction of a 7-oxo group involves using potassium in tertiary amyl alcohol, which can convert 7-oxolithocholic acid into ursodeoxycholic acid with high yields. nih.gov The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry of the resulting hydroxyl group.

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

| Oxidation | Cholic acid | o-Iodoxybenzoic acid (IBX) | Dioxo derivatives | scilit.com |

| Oxidation | Cholic acid | Potassium dichromate / Acetic acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | smolecule.com |

| Oxidation | Methyl cholate | Silver carbonate (Ag₂CO₃) on Celite | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate | nih.gov |

| Oxidation | Chenodeoxycholic acid | Chromium trioxide (CrO₃) / Acetic acid | This compound | lookchem.com |

| Reduction | 7-Oxolithocholic acid | Potassium / tert-Amyl alcohol | Ursodeoxycholic acid | nih.gov |

Biocatalytic Synthesis Routes (e.g., Hydroxysteroid Dehydrogenases)

Biocatalytic methods, particularly those using hydroxysteroid dehydrogenases (HSDHs), offer a highly specific and sustainable alternative to traditional chemical synthesis. smolecule.comgoogle.com HSDHs are enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. nih.gov These enzymes are often dependent on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). google.com

The synthesis of ursodeoxycholic acid (UDCA), a related bile acid, from chenodeoxycholic acid (CDCA) illustrates the power of this approach. The process involves two key enzymes: a 7α-HSDH, which oxidizes the 7α-hydroxyl group of CDCA to form the intermediate 7-ketolithocholic acid (7-KLCA), and a 7β-HSDH, which then stereoselectively reduces the 7-keto group to a 7β-hydroxyl group to yield UDCA. frontiersin.org This enzymatic "Mitsunobu-like" stereoinversion proceeds through an oxidized intermediate. d-nb.info

To drive these reactions to completion, cofactor regeneration systems are often employed. google.com For oxidation reactions, an alcohol dehydrogenase (ADH) can be used to regenerate NAD(P)⁺ from NAD(P)H. google.com For reduction reactions, systems like glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH) can be used to regenerate the required NAD(P)H cofactor. d-nb.infogoogle.com This combinatorial biocatalysis approach, combining regioselective oxidation by HSDHs with subsequent modifications, allows for the creation of libraries of bile acid derivatives. nih.gov

| Enzyme | Substrate | Reaction | Product | Cofactor System Example | Reference(s) |

| 7α-HSDH | Chenodeoxycholic acid (CDCA) | Oxidation | 7-Ketolithocholic acid (7-KLCA) | NAD⁺/Alcohol Dehydrogenase | google.comfrontiersin.org |

| 7β-HSDH | 7-Ketolithocholic acid (7-KLCA) | Reduction | Ursodeoxycholic acid (UDCA) | NADPH/Glucose Dehydrogenase | frontiersin.orggoogle.com |

| 12α-HSDH & 7α-HSDH | Cholic acid | Oxidation | 7,12-dioxo-LCA | NAD(P)⁺ Regeneration | google.comgoogle.com |

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate, transport, and distribution of molecules in biological systems. The synthesis of isotopically labeled this compound involves incorporating heavy isotopes, such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C), into the molecule. epo.org

Methods for preparing labeled bile acids often involve the selective reduction of keto groups using a labeled reducing agent. For instance, the reduction of a 7-oxo or 12-oxo group can be performed to introduce a tritium label, which is particularly useful for preparing labeled 7β-, 12α-, and 12β-hydroxy bile acids. nih.gov The synthesis of these labeled compounds allows for their use as internal standards in quantitative analysis by mass spectrometry or as tracers in metabolic studies. nih.gov The term "isotopic variant" refers to a compound where one or more atoms are replaced by an atom with a different atomic mass, or where the proportion of a less common isotope is enriched. epo.org